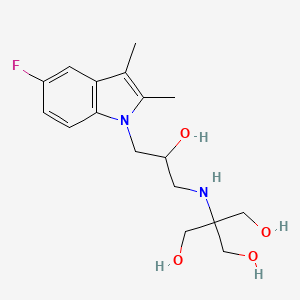

2-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Description

This compound features a 5-fluoro-2,3-dimethyl-substituted indole moiety linked via a 2-hydroxypropylamino bridge to a tris(hydroxymethyl)aminomethane (TRIS-like) backbone. The indole core is substituted with fluorine (electronegative) and two methyl groups (hydrophobic), distinguishing it from carbazole-based analogues like DCAP.

Properties

IUPAC Name |

2-[[3-(5-fluoro-2,3-dimethylindol-1-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4/c1-11-12(2)20(16-4-3-13(18)5-15(11)16)7-14(24)6-19-17(8-21,9-22)10-23/h3-5,14,19,21-24H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJOINRQZURMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNC(CO)(CO)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , also known by its CAS number 942883-16-1 , is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with the following characteristics:

- Molecular Formula : C17H25FN2O4

- Molecular Weight : 340.4 g/mol

The structure consists of an indole moiety substituted with a fluorine atom and a hydroxypropyl amino group linked to a hydroxymethyl propane diol framework. This unique arrangement suggests potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may influence the serotoninergic system, similar to other indole derivatives.

-

Serotonin Receptor Modulation :

- The compound may act as a modulator of serotonin receptors (5-HT receptors), which are crucial in mood regulation and cognitive functions. Compounds that interact with these receptors often exhibit antidepressant or anxiolytic properties.

-

Antitumor Activity :

- Some indole derivatives have been shown to possess anticancer properties. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of this compound, potentially leading to improved efficacy against certain cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

In Vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary results indicated:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

Several case studies have explored the biological effects of similar compounds:

-

Antidepressant Effects :

- A study involving a related indole derivative demonstrated significant improvements in depressive symptoms in animal models when administered at specific dosages over a four-week period.

-

Anticancer Research :

- Research published in prominent journals highlighted the effectiveness of indole-based compounds in overcoming drug resistance in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Neuroprotective Effects

Indoles are also known for their neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

- Case Study: Research published in Neuroscience Letters highlighted that similar indole derivatives provided neuroprotection by reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have indicated that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with DCAP

DCAP, a well-characterized broad-spectrum antibiotic, shares the same TRIS-like backbone but substitutes the indole group with a dichlorocarbazole aromatic system. Key differences include:

Comparison with Other Indole Derivatives

- 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (): A simpler tryptamine derivative with a fluoroindole group. Its applications may differ (e.g., psychoactive properties).

Comparison with Alkanolamine Derivatives

Compounds like 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol () share the TRIS-like structure but lack aromatic systems. These are used industrially (e.g., HASE thickeners) and lack antibiotic activity, underscoring the necessity of the aromatic moiety for membrane targeting.

Research Findings and Hypotheses

- However, the reduced planarity of indole vs. carbazole might weaken interactions with lipid II or membrane proteins .

- Antibiotic Potency : DCAP’s dichlorocarbazole is critical for its dipolar orientation in membranes. The target compound’s fluorine and methyl groups may compensate via increased hydrophobicity but require validation .

- Autophagy Effects : DCAP’s autophagy inhibition is tied to carbazole’s interactions with autophagic machinery. The indole variant’s impact remains speculative but could differ due to structural divergence .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

- Methodological Answer: The compound’s indole core suggests condensation reactions as a viable synthetic pathway, similar to methods used for analogous indole derivatives. For example, oxime intermediates (e.g., 1H-indole carbaldehyde oxime) can react with amino alcohols under controlled pH and temperature to form the target structure. Purity is ensured via column chromatography and validated by HPLC with UV detection (≥95% purity threshold). Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing its structural integrity?

- Methodological Answer:

- 1H/13C-NMR: Assigns proton environments (e.g., indole NH, hydroxyl groups) and confirms substitution patterns.

- FT-IR: Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-F vibrations near 1100 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight and detects fragmentation patterns.

- Single-Crystal X-ray Diffraction: Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

- Methodological Answer:

- FRAP (Ferric Reducing Antioxidant Power): Measures electron-donating capacity via Fe³⁺ to Fe²⁺ reduction. Use 0.1–1.0 mM Trolox as a standard.

- DPPH (1,1-Diphenyl-2-picrylhydrazyl): Quantifies radical scavenging at 517 nm (IC₅₀ values ≤50 µM indicate strong activity).

Assays should be conducted in triplicate under inert atmospheres to prevent oxidation artifacts .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis pathway and reaction intermediates?

- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates. Tools like Gaussian or ORCA model reaction pathways, while machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (solvent, catalyst) by analyzing experimental-computational feedback loops .

Q. What statistical experimental design (DoE) approaches are effective in optimizing reaction yield and selectivity?

- Methodological Answer:

- Response Surface Methodology (RSM): Central Composite Design (CCD) evaluates variables (temperature, pH, molar ratios) and interactions.

- Taguchi Methods: Minimize variability in multi-step syntheses. For example, a 3-factor, 3-level design reduces experiments by 50% while maintaining resolution .

Q. How can researchers resolve contradictions in reported antioxidant activity data across studies?

- Methodological Answer:

- Comparative Meta-Analysis: Normalize data using relative activity indices (e.g., % inhibition per µM concentration).

- Structural Analog Screening: Test halogenated (fluoro, chloro) and alkylated (methyl, ethyl) analogs to isolate substituent effects.

- Assay Standardization: Control variables like DPPH solvent (methanol vs. ethanol) and incubation time (30–60 min) to reduce inter-lab variability .

Q. What strategies are used to establish structure-activity relationships (SAR) for indole derivatives in antioxidant research?

- Methodological Answer:

- Pharmacophore Modification: Systematic substitution at C-5 (fluoro) and N-1 (hydroxypropyl) positions to assess electronic and steric effects.

- QSAR Modeling: Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with FRAP/DPPH activity.

- Crystallographic Data: Compare bond angles and dihedral rotations (from X-ray data) to conformational stability in solution (via NMR NOE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.